molecular formula C9H11ClMgS B6333980 4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether CAS No. 1187164-17-5

4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether

Cat. No.: B6333980
CAS No.: 1187164-17-5
M. Wt: 211.01 g/mol
InChI Key: YWIZLDGXJUZRLC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether is a Grignard reagent, which is a type of organomagnesium compound. It is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11ClMgS and a molecular weight of 211.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Ethylthio)benzylmagnesium chloride typically involves the reaction of 4-(Ethylthio)benzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylthio)benzylmagnesium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and to maintain an inert atmosphere throughout the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)benzylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 4-(Ethylthio)benzylmagnesium chloride include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Diethyl ether or tetrahydrofuran (THF) are commonly used solvents .

Major Products

The major products formed from reactions involving 4-(Ethylthio)benzylmagnesium chloride depend on the specific reactants used. For example, the reaction with an aldehyde would produce a secondary alcohol, while the reaction with a ketone would produce a tertiary alcohol .

Scientific Research Applications

4-(Ethylthio)benzylmagnesium chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Ethylthio)benzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylthio)benzylmagnesium chloride is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity in chemical reactions compared to other Grignard reagents. This makes it a valuable tool in organic synthesis for the preparation of specific compounds .

Properties

IUPAC Name

magnesium;1-ethylsulfanyl-4-methanidylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11S.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZLDGXJUZRLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.